molecular formula C16H36BrN B574231 Hexyldimethyloctylammonium Bromide CAS No. 187731-26-6

Hexyldimethyloctylammonium Bromide

Cat. No. B574231
CAS RN: 187731-26-6
M. Wt: 322.375
InChI Key: KIEOLZRKTOBVMX-UHFFFAOYSA-M
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Description

Hexyldimethyloctylammonium Bromide is a compound with the molecular formula C16H36BrN . It is used in research and development .


Synthesis Analysis

There is limited information available on the synthesis of Hexyldimethyloctylammonium Bromide. It has been mentioned in the context of reagents for oligosaccharide synthesis .


Molecular Structure Analysis

The molecular weight of Hexyldimethyloctylammonium Bromide is 322.37 g/mol . The InChI string representation of its structure is InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 . The canonical SMILES representation is CCCCCCCCN+(C)CCCCCC.[Br-] .


Physical And Chemical Properties Analysis

Hexyldimethyloctylammonium Bromide is a liquid at 20 degrees Celsius . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has 12 rotatable bonds .

Scientific Research Applications

Safety and Hazards

Hexyldimethyloctylammonium Bromide is considered hazardous. It is harmful if swallowed and causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Hexyldimethyloctylammonium Bromide is a biochemical reagent used in life science research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be involved in the vesicle-to-micelle transition . This process involves the transformation of vesicles, which are small, enclosed sacs that carry different molecules, into micelles, which are tiny particles that can carry fat in a watery solution. The exact interaction of Hexyldimethyloctylammonium Bromide with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Its involvement in the vesicle-to-micelle transition suggests it may influence lipid metabolism and transport . The downstream effects of these pathways are complex and depend on the specific cellular context.

Result of Action

It is known to cause a vesicle-to-micelle transition . This transition could potentially alter the structure and function of cellular membranes, affecting the transport of molecules across the membrane.

properties

IUPAC Name

hexyl-dimethyl-octylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEOLZRKTOBVMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659924
Record name N-Hexyl-N,N-dimethyloctan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187731-26-6
Record name N-Hexyl-N,N-dimethyloctan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyldimethyloctylammonium Bromide
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Q & A

Q1: How does the asymmetric structure of C6C8DAB influence its interaction with α-cyclodextrin (α-CD)?

A1: Research indicates that C6C8DAB interacts with α-CD in a unique way due to its asymmetric structure, possessing both a hexyl and an octyl chain. Proton NMR spectroscopy studies reveal that C6C8DAB forms two distinct 1:1 complexes with α-CD. In one complex, the octyl chain is preferentially included within the α-CD cavity, while in the other, less prevalent complex, the hexyl chain occupies the cavity []. This suggests that the hexyl and octyl chains bind to α-CD independently, a phenomenon supported by the observation that the geometry of these alkyl chains within the α-CD complex mirrors those observed for individual complexes of α-CD with hexyltrimethylammonium bromide (HTAB) and octyltrimethylammonium bromide (OTAB) []. This independent binding behavior highlights the significant role of alkyl chain length in governing the interaction of asymmetric cationic surfactants like C6C8DAB with cyclodextrins.

Q2: What unique aggregation behavior does C6C8DAB exhibit and how is it related to its concentration?

A2: C6C8DAB demonstrates a peculiar aggregation behavior that is highly dependent on its concentration. Dynamic light scattering (DLS) studies reveal the spontaneous formation of large aggregates as the C6C8DAB solution approaches its critical micelle concentration (CMC) upon dilution []. This aggregation process coincides with the solution becoming turbid, indicating a change in the solution's light scattering properties due to the formation of larger structures. This phenomenon suggests that the asymmetric nature of C6C8DAB, with its differing alkyl chains, might lead to unique packing arrangements and self-assembly properties as the concentration changes.

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